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Compound of Interest

Compound Name: (3-(o-Tolyl)isoxazol-5-yl)methanol

Cat. No.: B1528808

An In-depth Examination of the Structural Elucidation of a Key Isoxazole Derivative

Abstract

This technical guide provides a detailed overview of the spectroscopic data for (3-(o-
Tolyl)isoxazol-5-yl)methanol, a substituted isoxazole of significant interest in medicinal
chemistry and drug development. Isoxazole derivatives are known for their diverse biological
activities, and a thorough understanding of their structural characteristics is paramount for the
rational design of new therapeutic agents.[1] This document will delve into the analysis of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the
ortho-tolyl isomer of (3-(Tolyl)isoxazol-5-yl)methanol. The interpretation of these spectra
provides a comprehensive fingerprint of the molecule, confirming its identity and providing
insights into its electronic and structural properties. This guide is intended for researchers,
scientists, and professionals in the field of drug development who are working with or
interested in the characterization of novel heterocyclic compounds.

Introduction: The Significance of Isoxazole
Scaffolds

The isoxazole ring is a prominent five-membered heterocycle containing nitrogen and oxygen
atoms in a 1,2-relationship. This scaffold is a cornerstone in medicinal chemistry, with
isoxazole-containing compounds exhibiting a wide array of biological activities, including
anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The unique electronic and
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structural features of the isoxazole ring allow it to act as a versatile pharmacophore, capable of
engaging in various non-covalent interactions with biological targets.[2] The substitution pattern
on the isoxazole core plays a critical role in modulating the pharmacological profile of these
molecules.

This guide focuses on the spectroscopic characterization of (3-(o-Tolyl)isoxazol-5-
yl)methanol (CAS 885273-56-3).[4] The presence of the ortho-tolyl group introduces specific
steric and electronic effects that influence the spectroscopic signature of the molecule. A
detailed analysis of its spectroscopic data is essential for unambiguous identification, quality
control, and for understanding its structure-activity relationships.

Molecular Structure

The molecular structure of (3-(o-Tolyl)isoxazol-5-yl)methanol is presented below. The key
structural features include the isoxazole ring, the ortho-substituted tolyl group at the 3-position,
and the methanol substituent at the 5-position.

Figure 1: Chemical structure of (3-(o-Tolyl)isoxazol-5-yl)methanol.

Spectroscopic Data and Interpretation

Detailed spectroscopic data for (3-(o-Tolyl)isoxazol-5-yl)methanol is not widely available in
the public domain. While data for the para- and meta-tolyl isomers have been published, the
specific spectra for the ortho-isomer are not present in the searched resources.[2] Therefore,
this section will present a predictive analysis based on the known spectroscopic behavior of
isoxazole derivatives and related substituted aromatic compounds. The following subsections
outline the expected features in the *H NMR, 3C NMR, IR, and mass spectra of the target
molecule.

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The *H NMR spectrum is expected to provide key information about the number and
connectivity of protons in the molecule.

Table 1: Predicted *H NMR Chemical Shifts for (3-(o-Tolyl)isoxazol-5-yl)methanol
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
-CHs (tolyl) ~2.4 Singlet 3H
-CH20H ~4.7 Singlet 2H
Variable (broad )
-OH ] Singlet 1H
singlet)
Isoxazole H-4 ~6.5 Singlet 1H
Aromatic (tolyl) 72-7.8 Multiplet 4H

Rationale for Predictions:

-CHs (tolyl): The methyl protons on the tolyl group are expected to appear as a singlet
around 2.4 ppm, a typical chemical shift for benzylic methyl groups.

-CH20H: The methylene protons of the methanol substituent are adjacent to the isoxazole
ring and an oxygen atom, leading to a downfield shift, predicted to be around 4.7 ppm. This
would likely be a singlet as there are no adjacent protons.

-OH: The hydroxyl proton signal is often broad and its chemical shift is highly dependent on
the solvent, concentration, and temperature due to hydrogen bonding.

Isoxazole H-4: The proton at the 4-position of the isoxazole ring is expected to be a singlet at
approximately 6.5 ppm, a characteristic chemical shift for this proton in 3,5-disubstituted
isoxazoles.[5]

Aromatic (tolyl): The four protons of the ortho-substituted tolyl ring will appear as a complex
multiplet in the aromatic region (7.2 - 7.8 ppm) due to their distinct chemical environments
and spin-spin coupling.

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 13C NMR spectrum will reveal the number of unique carbon environments in the molecule.
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Table 2: Predicted **C NMR Chemical Shifts for (3-(o-Tolyl)isoxazol-5-yl)methanol

Carbon Predicted Chemical Shift (6, ppm)
-CHs (tolyl) ~21

-CH20H ~56

Isoxazole C-4 ~102

Aromatic (tolyl) 125 - 138

Isoxazole C-3 ~162

Isoxazole C-5 ~170

Rationale for Predictions:

e -CHs (tolyl): The methyl carbon is expected at a characteristic upfield position around 21
ppm.

e -CH20H: The methylene carbon attached to the hydroxyl group is predicted to be around 56
ppm.

e |soxazole Ring Carbons: The isoxazole ring carbons are expected at distinct downfield
positions, with C-4 being the most upfield (~102 ppm), followed by C-3 (~162 ppm) and C-5
(~170 ppm), consistent with data for similar isoxazole structures.[5]

o Aromatic Carbons: The six carbons of the tolyl ring will have distinct signals in the typical
aromatic region of 125-138 ppm. The quaternary carbon attached to the isoxazole ring and
the carbon bearing the methyl group will likely have different intensities compared to the
protonated carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for (3-(o-Tolyl)isoxazol-5-yl)methanol
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Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (alcohol) 3200 - 3600 Broad, Strong

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=N stretch (isoxazole) 1580 - 1620 Medium

C=C stretch (aromatic) 1450 - 1600 Medium

C-O stretch (alcohol) 1000 - 1260 Strong

N-O stretch (isoxazole) 850 - 950 Medium

Rationale for Predictions:

e O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600
cm~* due to the hydroxyl group, with the broadening caused by hydrogen bonding.[2]

e C-H Stretches: Aromatic C-H stretching vibrations are anticipated between 3000 and 3100
cm~1, while aliphatic C-H stretches from the methyl and methylene groups will appear
between 2850 and 3000 cm~1.[2]

e C=N and C=C Stretches: The C=N stretching of the isoxazole ring and the C=C stretching of
the aromatic tolyl ring are expected in the 1450-1620 cm~1 region.[2]

e C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is
predicted in the 1000-1260 cm~1 range.

e N-O Stretch: The N-O stretching vibration of the isoxazole ring is expected to appear in the
fingerprint region, around 850-950 cm~1.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.
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e Molecular lon (M*): The molecular ion peak is expected at an m/z value corresponding to the
molecular weight of the compound (C11H11NO2z), which is 189.21 g/mol .[4]

» Fragmentation Pattern: Isoxazole rings are known to undergo characteristic fragmentation
pathways. A common fragmentation involves the cleavage of the N-O bond, followed by
rearrangements. Key predicted fragments for (3-(o-Tolyl)isoxazol-5-yl)methanol would
include:

o Loss of the hydroxymethyl group (-CH20H, 31 Da) leading to a fragment at m/z 158.

o Cleavage of the isoxazole ring, potentially leading to fragments corresponding to the o-
tolyl nitrile oxide cation and other smaller fragments.

Experimental Protocols

While specific experimental data for the title compound is not available, this section outlines the
general, industry-standard protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-des) in a 5 mm NMR tube.

 Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Tune and shim the spectrometer.
o Acquire a standard one-pulse *H spectrum with a 90° pulse angle.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing

Acquire 13C spectrum
Place in NMR . Fourier transform - - . . .
and phase correction P Integrate peaks (1H) P Assign chemical shifts

Acquire 1H spectrum

Dissolve sample in Transfer to
deuterated solvent NMR tube

Click to download full resolution via product page

Figure 2: General workflow for NMR data acquisition and processing.

IR Spectroscopy

« Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

¢ Acquisition:

o Record a background spectrum of the empty ATR crystal.
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o Place the sample on the crystal and apply pressure.
o Record the sample spectrum, typically in the range of 4000-400 cm~1.

o The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).

« lonization: Electron lonization (EI) is a common technique for small molecules, which
typically induces fragmentation. Electrospray lonization (ESI) is a softer ionization technique
that often results in a prominent molecular ion peak.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of (3-(o-Tolyl)isoxazol-5-yl)methanol is crucial for its
definitive identification and for understanding its chemical properties. While experimental data
for this specific isomer is not readily available in the public domain, this guide provides a
comprehensive predictive analysis of its expected H NMR, 13C NMR, IR, and mass spectra
based on established principles of spectroscopy and data from related compounds. The
provided experimental protocols outline the standard methodologies for obtaining high-quality
spectroscopic data. This guide serves as a valuable resource for researchers and scientists
engaged in the synthesis and characterization of novel isoxazole derivatives, aiding in their
structural elucidation and furthering the development of new chemical entities with potential
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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